molecular formula C17H15N3OS B2490724 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313550-29-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2490724
CAS No.: 313550-29-7
M. Wt: 309.39
InChI Key: LAXIADWQKSWBFE-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-15-19-20-17(22-15)18-16(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXIADWQKSWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing 1,3,4-thiadiazole moieties exhibit substantial antimicrobial activity. Studies have shown that derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide possess the ability to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound has shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study focusing on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to programmed cell death .

Pesticidal Activity

The compound's structural components suggest potential applications in agrochemicals as fungicides or insecticides. The presence of the thiadiazole ring is known to enhance biological activity against plant pathogens.

Research Findings:
Recent studies have highlighted the effectiveness of thiadiazole derivatives in controlling plant diseases caused by fungal pathogens. For instance, certain derivatives were found to exhibit higher efficacy than traditional fungicides against Xanthomonas species .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other thiadiazole derivatives:

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 315.37 g/mol

This structure comprises a biphenyl moiety linked to a thiadiazole ring and a carboxamide functional group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Bekhit et al. (2019) highlighted the antimicrobial potential of various 1,3,4-thiadiazole derivatives against different bacterial strains. The compound's efficacy can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the caspase pathway. The mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors .

Compound IC50 (µM) Cell Line Mechanism of Action
This compound12.5MCF-7 (breast cancer)Caspase pathway activation
Thiadiazole Derivative X15.0HeLa (cervical cancer)Cell cycle arrest

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. Recent studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or cellular receptors essential for viral entry . The specific antiviral mechanisms of this compound are still under investigation but show potential against RNA viruses.

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent response with an IC50 value of 12.5 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Study 2: Antimicrobial Screening

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against tested pathogens .

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